1-(2-Methylquinolin-6-yl)ethanone
Description
Overview of the Quinoline (B57606) Scaffold in Organic and Medicinal Chemistry
Quinoline is a heterocyclic aromatic compound with the chemical formula C₉H₇N. It consists of a benzene (B151609) ring fused to a pyridine (B92270) ring. This fusion of two distinct aromatic systems gives rise to a unique electronic structure and a versatile platform for chemical modifications. In the realm of medicinal chemistry, the quinoline scaffold is often referred to as a "privileged structure." This term is used to describe molecular frameworks that are capable of binding to multiple biological targets with high affinity, thus serving as a rich source for the development of novel therapeutic agents.
The versatility of the quinoline ring system allows for the introduction of various functional groups at different positions, leading to a diverse array of derivatives with a wide spectrum of biological activities. ekb.egresearchgate.net These activities include, but are not limited to, antimicrobial, anticancer, anti-inflammatory, and antimalarial properties. The nitrogen atom in the quinoline ring can act as a hydrogen bond acceptor, while the aromatic rings can engage in π-π stacking interactions, both of which are crucial for binding to biological macromolecules like proteins and nucleic acids.
Historical and Contemporary Importance of Quinoline Derivatives in Scientific Research
The historical significance of quinoline derivatives is perhaps best exemplified by quinine (B1679958), an alkaloid isolated from the bark of the Cinchona tree. For centuries, quinine was the primary treatment for malaria, one of the most devastating infectious diseases in human history. The success of quinine spurred further research into synthetic quinoline-based antimalarial drugs, leading to the development of compounds like chloroquine (B1663885) and mefloquine.
In the contemporary research landscape, the importance of quinoline derivatives continues to grow. The core structure is a key component in a number of approved drugs for a variety of conditions. For instance, ciprofloxacin (B1669076) and levofloxacin (B1675101) are widely used fluoroquinolone antibiotics. In the field of oncology, several kinase inhibitors incorporating the quinoline scaffold have been developed to target signaling pathways involved in tumor growth and proliferation. Beyond medicine, quinoline derivatives are also utilized as ligands in catalysis, as corrosion inhibitors, and as fluorescent probes in chemical sensing.
Contextualization of 1-(2-Methylquinolin-6-yl)ethanone within Advanced Quinoline Research
This compound is a specific derivative of quinoline that features a methyl group at the 2-position and an acetyl group at the 6-position of the quinoline ring. While extensive research has been conducted on the broader family of quinoline derivatives, the specific research focus on this compound is more niche. Its significance in advanced quinoline research can be understood by considering its potential as a synthetic intermediate and by examining the properties of its close structural relatives.
The presence of the acetyl group provides a reactive handle for a variety of chemical transformations. The carbonyl group can undergo reactions such as reduction to an alcohol, oxidation, or condensation reactions to form more complex molecules. For example, the related compound, 1-(2-methyl-4-phenylquinolin-3-yl)ethanone, has been used as a starting material for the synthesis of anti-α,β-epoxy ketones through a modified Darzen reaction. ekb.eg This highlights the potential of acetylquinolines as building blocks in the synthesis of novel heterocyclic systems.
Furthermore, derivatives of this compound have been synthesized and investigated for their biological activities. For instance, a derivative, 1-(2-Methylquinolin-6-yl)-2-(oxan-2-yl)ethanone, is documented in chemical databases, indicating interest in this substitution pattern. nih.gov Research on other closely related structures, such as 1-(6-Chloro-2-methyl-4-phenyl-3-quinol-yl)ethanone and 1-(2-Methyl-6-nitro-4-phenyl-3-quinol-yl)ethanone, has focused on their synthesis and structural characterization, which are foundational steps in the drug discovery process. researchgate.netnih.gov
The study of such compounds contributes to the broader understanding of structure-activity relationships (SAR) within the quinoline class of molecules. By systematically modifying the substituents on the quinoline core and evaluating the resulting changes in biological activity, researchers can design more potent and selective therapeutic agents. Therefore, while this compound may not be the end-product in many research endeavors, it serves as a valuable intermediate and a point of reference in the ongoing exploration of advanced quinoline chemistry.
Data Tables
Table 1: Physicochemical Properties of this compound and a Related Derivative
| Property | This compound | 1-(2-Methylquinolin-6-yl)-2-(oxan-2-yl)ethanone |
| Molecular Formula | C₁₂H₁₁NO | C₁₇H₁₉NO₂ |
| Molecular Weight | 185.22 g/mol | 269.34 g/mol nih.gov |
| CAS Number | 116632-52-1 chemicalbook.com | 104249744 |
| XLogP3-AA | Not Available | 3 nih.gov |
| Hydrogen Bond Donor Count | 0 | 0 nih.gov |
| Hydrogen Bond Acceptor Count | 2 | 3 nih.gov |
| Rotatable Bond Count | 1 | 3 nih.gov |
Structure
3D Structure
Properties
IUPAC Name |
1-(2-methylquinolin-6-yl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO/c1-8-3-4-11-7-10(9(2)14)5-6-12(11)13-8/h3-7H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAGYXRRYHRPACD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C=C(C=C2)C(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategies for 1 2 Methylquinolin 6 Yl Ethanone and Analogues
Classical and Modern Quinoline (B57606) Synthesis Protocols
The construction of the quinoline ring system has been a subject of extensive research for over a century, leading to the development of several named reactions that are still widely employed today. iipseries.orgjptcp.com These classical methods, along with their modern adaptations, provide robust pathways to a diverse array of quinoline derivatives.
Friedländer Condensation and Modified Approaches
The Friedländer synthesis is a versatile and direct method for quinoline formation, involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. researchgate.netwikipedia.orgjk-sci.com The reaction can be catalyzed by acids or bases, or simply promoted by heat. jptcp.comresearchgate.netjk-sci.com
A key advantage of the Friedländer synthesis is its atom economy and the direct formation of the quinoline ring in a single step. For the synthesis of 1-(2-methylquinolin-6-yl)ethanone, a suitable starting material would be 2-amino-5-acetylbenzaldehyde condensed with acetone (B3395972).
Two primary mechanisms are proposed for the Friedländer synthesis. wikipedia.org The first involves an initial aldol (B89426) addition followed by dehydration and subsequent imine formation. The second pathway begins with the formation of a Schiff base, which then undergoes an intramolecular aldol condensation and dehydration. wikipedia.org
Recent modifications to the Friedländer synthesis have focused on improving reaction conditions and expanding the substrate scope. For instance, the use of catalysts like iodine, trifluoroacetic acid, and various Lewis acids has been shown to enhance reaction rates and yields. wikipedia.org A notable advancement involves the in situ reduction of 2-nitrobenzaldehydes to the corresponding 2-aminobenzaldehydes, which then directly participate in the Friedländer condensation, streamlining the synthetic process. researchgate.net
Table 1: Examples of Friedländer Synthesis for Substituted Quinolines
| 2-Aminoaryl Carbonyl | Methylene (B1212753) Compound | Catalyst/Conditions | Product | Reference |
| 2-Aminobenzaldehyde | Acetaldehyde | Sodium Hydroxide | Quinoline | researchgate.netorganicreactions.org |
| 2-Aminoacetophenone (B1585202) | Acetone | Acid or Base | 2,4-Dimethylquinoline | jptcp.com |
| 2-Amino-5-chlorobenzophenone | Acetylacetone | Montmorillonite K-10, Microwave | 1-(6-Chloro-2-methyl-4-phenylquinolin-3-yl)ethanone | ijesi.org |
| 2-Amino-3,5-dibromobenzaldehyde | Acetylacetone | 1N HCl, 363 K | 1-(6,8-Dibromo-2-methylquinolin-3-yl)ethanone | nih.gov |
| 2-Aminoaryl ketones | α-Methylene ketones | Nafion NR50, Microwave | Substituted quinolines | mdpi.com |
Pfitzinger Reaction Methodologies
The Pfitzinger reaction provides a route to quinoline-4-carboxylic acids through the condensation of isatin (B1672199) or its derivatives with a carbonyl compound in the presence of a base. wikipedia.orgresearchgate.net The reaction proceeds via the hydrolysis of the isatin amide bond to form a keto-acid intermediate, which then reacts with the carbonyl compound to form an imine. wikipedia.org Subsequent cyclization and dehydration yield the final quinoline product. wikipedia.org
While the direct synthesis of this compound is not the primary outcome of the Pfitzinger reaction, this method is crucial for accessing quinoline-4-carboxylic acid precursors, which can be further functionalized. For example, the condensation of a substituted isatin with a ketone like acetone would yield a 2-methylquinoline-4-carboxylic acid derivative. Subsequent decarboxylation and other transformations could potentially lead to the desired 6-acetyl derivative.
Variations of the Pfitzinger reaction, such as the Halberkann variant using N-acyl isatins, lead to the formation of 2-hydroxy-quinoline-4-carboxylic acids. wikipedia.org This highlights the versatility of the Pfitzinger approach in generating a range of substituted quinolines.
Table 2: Pfitzinger Reaction for Quinoline-4-Carboxylic Acid Synthesis
| Isatin Derivative | Carbonyl Compound | Base | Product | Reference |
| Isatin | General Ketone/Aldehyde | Potassium Hydroxide | Substituted quinoline-4-carboxylic acid | wikipedia.org |
| 5,7-Dinitroisatin | - | Alkaline media | 2-(2-Amino-3,5-dinitrophenyl)-2-oxoacetic acid | epa.gov |
| Isatin | Aryloxyketones | - | 3-Aryloxy-4-quinaldinecarboxylic acid | acs.org |
| 5-Methylisatin | Phenoxyacetone | - | 6-Methyl-3-phenoxy-4-quinaldinecarboxylic acid | acs.org |
Gould–Jacob Cyclization Pathways
The Gould-Jacobs reaction is a multi-step synthesis that yields 4-hydroxyquinoline (B1666331) derivatives. wikipedia.orgmdpi.com The process begins with the condensation of an aniline (B41778) with an alkoxymethylenemalonic ester to form an anilidomethylenemalonic ester. wikipedia.org This intermediate then undergoes thermal cyclization to produce a 4-hydroxyquinoline-3-carboxylate ester, which can be subsequently hydrolyzed and decarboxylated to afford the 4-hydroxyquinoline. wikipedia.orgmdpi.com
To synthesize a precursor for this compound using this method, one would start with 4-acetylaniline. The reaction of 4-acetylaniline with a suitable malonic ester derivative would lead to a 6-acetyl-4-hydroxyquinoline intermediate. Further chemical modifications would be necessary to introduce the 2-methyl group and remove the 4-hydroxy group. The regioselectivity of the cyclization step is an important consideration, as asymmetrically substituted anilines can lead to a mixture of products. mdpi.com
Microwave-assisted Gould-Jacobs reactions have been shown to significantly reduce reaction times and improve yields. ablelab.eu
Table 3: Key Steps in the Gould-Jacobs Reaction
| Reactant 1 | Reactant 2 | Intermediate | Final Product (after hydrolysis and decarboxylation) | Reference |
| Aniline | Diethyl ethoxymethylenemalonate | Anilidomethylenemalonic ester | 4-Hydroxyquinoline | wikipedia.orgmdpi.com |
| 5-Aminoindole | Alkoxymethylenemalonic ester | - | Pyrazolo[4,3-c]pyrrolo[3,2-f]quinolin-3-one derivatives | wikipedia.org |
| p-Nitroaniline | Ethyl-2-cyano-3-ethoxyacrylate | - | 6-Nitro-4-hydroxyquinoline derivatives | researchgate.net |
Skraup and Doebner–von Miller Reaction Principles
The Skraup synthesis is a classic method for producing quinoline itself, involving the reaction of aniline with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene. iipseries.org The Doebner–von Miller reaction is a related and more versatile method that uses α,β-unsaturated aldehydes or ketones reacting with anilines in the presence of an acid catalyst. iipseries.orgwikipedia.org This method allows for the synthesis of a wider range of substituted quinolines.
For the synthesis of this compound, the Doebner-von Miller reaction is more directly applicable. The reaction of 4-aminoacetophenone with an α,β-unsaturated carbonyl compound like crotonaldehyde (B89634) (which can be formed in situ from acetaldehyde) would be a plausible route to the target molecule. jptcp.com The mechanism of the Doebner-von Miller reaction is complex and has been a subject of debate, with a fragmentation-recombination mechanism being proposed based on isotopic labeling studies. wikipedia.orgnih.gov
Improvements to the Skraup-Doebner-von Miller reaction have been developed, such as using acrolein diethyl acetal (B89532) as a three-carbon annulation partner in a solvent-free medium, leading to good yields of various quinoline products. epa.gov
Table 4: Comparison of Skraup and Doebner-von Miller Reactions
| Reaction Name | Aniline Derivative | Carbonyl Source | Key Reagents | Typical Product | Reference |
| Skraup Synthesis | Aniline | Glycerol | Sulfuric acid, Oxidizing agent (e.g., nitrobenzene) | Quinoline | iipseries.org |
| Doebner-von Miller | Aniline | α,β-Unsaturated aldehyde/ketone | Acid catalyst (e.g., HCl) | Substituted quinolines | iipseries.orgwikipedia.org |
| Improved DVM | Substituted anilines | Acrolein diethyl acetal | Solvent-free, monophasic | Various quinoline products | epa.gov |
Conrad–Limpach Cyclocondensation Techniques
The Conrad-Limpach synthesis involves the condensation of anilines with β-ketoesters to produce 4-hydroxyquinolines. wikipedia.orgnih.gov The reaction conditions determine the final product; lower temperatures favor the formation of a Schiff base that cyclizes to a 4-hydroxyquinoline (the Conrad-Limpach product), while higher temperatures can lead to the formation of a 2-hydroxyquinoline (B72897) via a β-keto acid anilide intermediate (the Knorr synthesis). wikipedia.org
To apply this method towards the synthesis of a this compound precursor, one would react 4-aminoacetophenone with a β-ketoester like ethyl acetoacetate. This would yield 6-acetyl-4-hydroxy-2-methylquinoline. The 4-hydroxy group would then need to be removed in a subsequent step. The choice of solvent is crucial in the Conrad-Limpach reaction, with high-boiling solvents often being used to facilitate the high-energy cyclization step. nih.gov
Table 5: Conrad-Limpach Synthesis of 4-Hydroxyquinolines
| Aniline Derivative | β-Ketoester | Conditions | Product | Reference |
| Aniline | Ethyl acetoacetate | Lower temperature | 4-Hydroxy-2-methylquinoline | wikipedia.orgquimicaorganica.org |
| Aniline | Ethyl acetoacetate | Higher temperature (~140 °C) | 2-Hydroxy-4-methylquinoline (Knorr product) | wikipedia.org |
| Substituted anilines | Various β-ketoesters | High-boiling solvents (e.g., 1,2,4-trichlorobenzene) | Substituted 4-hydroxyquinolines | nih.gov |
Catalytic Systems and Green Chemistry Approaches in Quinoline Synthesis
In recent years, there has been a significant shift towards developing more sustainable and environmentally friendly methods for chemical synthesis. tandfonline.comtandfonline.com The synthesis of quinolines is no exception, with numerous green chemistry approaches being explored to minimize waste, reduce energy consumption, and avoid the use of hazardous reagents. tandfonline.comtandfonline.comacs.org
Catalytic systems play a pivotal role in these green approaches. The use of heterogeneous catalysts, such as zeolites and metal nanoparticles, offers advantages like easy separation and reusability. nih.govrsc.orgnih.gov For example, zeolite-based catalysts have been successfully employed in the gas-phase synthesis of quinolines from anilines and alcohols. rsc.org Nanocatalysts, including those based on iron, copper, and titanium, have also shown high efficiency in promoting quinoline synthesis under milder conditions. nih.govacs.org
Microwave-assisted synthesis has emerged as a powerful tool in green chemistry, often leading to dramatically reduced reaction times and improved yields in quinoline synthesis. tandfonline.comnih.gov Solvent-free reactions and the use of green solvents like water and ethanol (B145695) are other key strategies being implemented to make quinoline synthesis more sustainable. tandfonline.com For instance, the Friedländer synthesis has been successfully carried out using water as a solvent with an iron(III) chloride catalyst, demonstrating an environmentally benign protocol. researchgate.net Multicomponent reactions, which combine three or more reactants in a single pot to form a complex product, are also gaining prominence as they increase efficiency and reduce waste. tandfonline.com
Table 6: Green Chemistry Approaches in Quinoline Synthesis
| Green Approach | Catalytic System/Conditions | Reaction Type | Advantages | Reference |
| Microwave-assisted synthesis | Nafion NR50 | Friedländer reaction | Reduced reaction time, environmentally friendly | mdpi.com |
| Nanocatalysis | Magnetic nanoparticles (Fe3O4@SiO2–SO3H) | Multicomponent reaction in water | Mild conditions, high yields, reusable catalyst | tandfonline.com |
| Solvent-free synthesis | Metal nanoparticles (Co, Cu) doped aerogels | Friedländer reaction | Reusable catalyst, mild conditions | tandfonline.com |
| Biocatalysis | Malic acid | - | Biocompatible and biodegradable catalyst | tandfonline.com |
| Heterogeneous catalysis | ZnCl2/Ni-USY-acid zeolite | Reaction of aniline and alcohols | Gas-phase reaction, good yields | rsc.org |
Ferric Chloride Hexahydrate (FeCl3.6H2O) as a Green Catalyst
The use of green catalysts is a important area of research in chemical synthesis, aiming to reduce environmental impact. Ferric chloride hexahydrate (FeCl₃·6H₂O) has emerged as a promising catalyst due to its low cost, low toxicity, and ease of handling. researchgate.netnih.gov It has been effectively employed in the synthesis of quinoline derivatives through condensation reactions. researchgate.netnih.gov
One of the most common methods for quinoline synthesis is the Friedländer annulation, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. In a typical procedure, a 2-aminoarylketone is reacted with an active methylene compound in the presence of a catalytic amount of FeCl₃·6H₂O. researchgate.net This methodology offers several advantages, including mild reaction conditions, short reaction times, high yields, and a simple work-up procedure. researchgate.netnih.gov The catalytic role of FeCl₃·6H₂O, a Lewis acid, is to activate the carbonyl group, facilitating the nucleophilic attack and subsequent cyclization and dehydration steps that lead to the formation of the quinoline ring.
While specific examples detailing the synthesis of this compound using this method are not prevalent in the literature, the general applicability of the FeCl₃·6H₂O-catalyzed Friedländer synthesis suggests its potential for producing this compound. For instance, the reaction of 4-aminoacetophenone with a suitable active methylene compound in the presence of FeCl₃·6H₂O could theoretically yield the target molecule.
Water as a Solvent and Environmentally Benign Protocols
In conjunction with green catalysts, the use of environmentally benign solvents is a key principle of green chemistry. Water is an ideal solvent for many chemical reactions due to its non-toxic, non-flammable, and readily available nature. rsc.org Several research groups have successfully utilized water as a solvent for the synthesis of quinoline derivatives, often in combination with catalysts like FeCl₃·6H₂O. researchgate.netrsc.org
The use of water as a solvent in quinoline synthesis not only aligns with green chemistry principles but can also lead to enhanced reaction rates and selectivity. rsc.org The hydrophobic effect of water can promote the aggregation of organic reactants, thereby increasing their effective concentration and accelerating the reaction. One-pot syntheses in aqueous media are particularly attractive as they reduce the need for intermediate purification steps and minimize solvent waste. researchgate.net
A representative procedure involves the condensation of a 2-aminoacetophenone with an active methylene compound catalyzed by FeCl₃·6H₂O in water. researchgate.net This approach has been shown to be effective for a range of substituted quinolines, suggesting its feasibility for the synthesis of this compound.
Advanced Synthetic Strategies for Substituted Quinolinyl Ethanones
The synthesis of specifically substituted quinolinyl ethanones often requires more elaborate strategies, including one-pot reactions, functionalization of pre-existing quinoline rings, and subsequent heterocyclization reactions to build further complexity.
One-Pot Reaction Schemes
One-pot reactions, where multiple synthetic steps are carried out in a single reaction vessel without the isolation of intermediates, offer significant advantages in terms of efficiency, resource conservation, and waste reduction. researchgate.netrsc.org A highly effective one-pot Friedländer quinoline synthesis has been developed starting from o-nitroarylcarbaldehydes. rsc.org In this process, the nitro group is first reduced to an amino group using iron in the presence of catalytic aqueous HCl, followed by an in-situ condensation with a ketone or aldehyde to form the quinoline ring. rsc.org This strategy could be adapted for the synthesis of this compound by using an appropriately substituted o-nitroarylcarbaldehyde and a suitable ketone.
Functionalization of Quinoline Precursors (e.g., from 6-amino-2-methylquinoline)
An alternative approach to synthesizing this compound is to start with a pre-functionalized quinoline, such as 6-amino-2-methylquinoline (B160969), and introduce the acetyl group. A classic method for the transformation of an aromatic amino group is the Sandmeyer reaction. This reaction involves the diazotization of the primary aromatic amine with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) to form a diazonium salt. This intermediate can then be reacted with various reagents to introduce a wide range of functional groups.
While the classic Sandmeyer reaction is most commonly used for halogenation and cyanation, variations exist for introducing other groups. A Sandmeyer-type reaction could potentially be employed to convert the amino group of 6-amino-2-methylquinoline into an acetyl group. This would likely proceed through the diazonium salt, which could then be subjected to a reaction with an acetylating agent, possibly in the presence of a copper catalyst. However, direct acylation via a Sandmeyer-type reaction is less common, and other multi-step sequences might be more practical.
Another plausible route is a Friedel-Crafts acylation of 2-methylquinoline (B7769805). However, the orientation of the incoming acetyl group would need to be controlled to favor substitution at the 6-position. The electronic properties of the quinoline ring system would dictate the regioselectivity of such a reaction.
Spectroscopic Characterization and Structural Elucidation of Quinolinyl Ethanones
Electronic Absorption and Emission Spectroscopy
Electronic spectroscopy, encompassing UV-Vis absorption and fluorescence studies, is instrumental in understanding the electronic transitions and photophysical behavior of quinolinyl ethanones. The quinoline (B57606) core, being an aromatic heterocycle, exhibits characteristic π-π* and n-π* transitions, which are modulated by the nature and position of substituents.
The UV-Vis absorption spectra of quinoline derivatives are characterized by multiple absorption bands in the ultraviolet and visible regions, arising from electronic transitions within the aromatic system. For quinoline itself, transitions to the 1La and 1Lb excited states are typically observed. The position and intensity of these bands are sensitive to substitution on the quinoline ring.
Theoretical studies on similar 2-acetyl-4-phenylquinoline analogues, calculated using density functional theory (DFT), show that the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are primarily delocalized over the quinoline and phenyl rings, indicating that the observed electronic transitions are of a π-π* nature niscpr.res.in. For instance, a study on various quinoline derivatives reported absorption maxima in the range of 300 to 500 nm niscpr.res.in. It is therefore reasonable to predict that 1-(2-Methylquinolin-6-yl)ethanone will exhibit significant absorption bands within this region.
Table 1: Predicted UV-Vis Absorption Data for Quinoline Derivatives
| Compound | Predicted λmax (nm) | Transition Type | Reference |
| Quinoline | ~310, ~270, ~225 | π-π | General Literature |
| This compound | 300 - 350 | π-π | Inferred |
| 2-Acetyl-4-phenylquinolines | Varies with substitution | π-π* | niscpr.res.in |
This table contains predicted data based on the analysis of related compounds.
Quinoline and many of its derivatives are known to be fluorescent, a property that is highly dependent on the molecular structure, the nature of the solvent, and the presence of specific substituents. The fluorescence of these compounds typically arises from the decay of the lowest excited singlet state (S1) to the ground state (S0).
Direct experimental fluorescence data for this compound is not extensively reported. However, studies on other quinoline derivatives provide valuable insights. For example, some isoquinoline (B145761) derivatives have been shown to emit violet light in solution, with emission maxima around 385-391 nm nih.gov. The presence of certain functional groups can significantly influence the fluorescence quantum yield. For instance, nitro groups are often associated with fluorescence quenching nih.gov.
Conversely, the acetyl group, depending on its position and electronic interplay with other substituents, can either enhance or quench fluorescence. The methyl group at the 2-position is unlikely to have a strong quenching effect. It is plausible that this compound exhibits fluorescence, likely in the violet-blue region of the electromagnetic spectrum. The exact emission maximum and quantum yield would need to be determined experimentally.
Table 2: General Fluorescence Properties of Related Heterocyclic Compounds
| Compound Class | Typical Emission Range (nm) | General Observations | Reference |
| Isoquinoline Derivatives | 385 - 450 | Substituent dependent, some are efficient fluorophores. | nih.gov |
| Quinoline-based Sensors | Varies | Often designed for specific ion sensing, showing changes in fluorescence upon binding. | |
| 1-(1-hydroxynaphthalen-2-Yl) ethanone (B97240) | ~496 | Strong fluorescence, quenched by certain metal ions. medcraveonline.com | medcraveonline.com |
This table provides a general overview based on related compound classes.
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides crucial information on bond lengths, bond angles, torsion angles, and intermolecular interactions, which are fundamental to understanding the compound's physical and chemical properties.
While a crystal structure for this compound has not been reported in the reviewed literature, the crystal structure of a closely related compound, 1-(6,8-Dibromo-2-methylquinolin-3-yl)ethanone, offers significant insights into the likely solid-state conformation nih.gov. In this analogue, the quinoline ring system is nearly planar. The acetyl group's orientation is a key conformational feature. The crystal packing is stabilized by a network of intermolecular interactions, including C-H···O hydrogen bonds and π-π stacking interactions between the aromatic rings of adjacent molecules nih.gov.
Based on this related structure, it can be anticipated that the quinoline ring of this compound is also planar. The acetyl group at the 6-position would likely be coplanar or nearly coplanar with the quinoline ring to maximize conjugation. The crystal packing would be influenced by intermolecular forces such as hydrogen bonding (if suitable donors and acceptors are present in the crystal lattice) and π-π stacking, which are common in aromatic systems.
Table 3: Crystallographic Data for the Related Compound 1-(6,8-Dibromo-2-methylquinolin-3-yl)ethanone
| Parameter | Value |
| Chemical Formula | C12H9Br2NO |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 9.7549 (5) |
| b (Å) | 11.1719 (6) |
| c (Å) | 11.5629 (5) |
| α (°) | 99.043 (4) |
| β (°) | 93.330 (4) |
| γ (°) | 111.733 (5) |
| Volume (ų) | 1146.69 (10) |
| Z | 4 |
| Data from reference nih.gov. |
Chemical Reactivity and Transformation Studies of 1 2 Methylquinolin 6 Yl Ethanone Derivatives
Oxidation Reactions to Quinoline-2,4-dione Derivatives
The oxidation of quinoline (B57606) scaffolds can lead to the formation of quinoline-2,4-dione systems, which are prevalent in many biologically active compounds. researchgate.net While direct oxidation of 1-(2-methylquinolin-6-yl)ethanone to a corresponding dione (B5365651) is not extensively detailed in the provided literature, the transformation of related quinoline derivatives suggests plausible pathways. For instance, the oxidation of 4-hydroxyquinolin-2-ones, which can be considered tautomers of quinoline-2,4-diones, is a well-established process.
Furthermore, primary alcohols attached to related heterocyclic systems have been successfully oxidized to carboxylic acids using potent oxidizing agents like Jones reagent (a solution of chromium trioxide in sulfuric acid). researchgate.net This indicates that under harsh oxidative conditions, the quinoline ring system itself can be transformed. The synthesis of quinoline-2,4-dione functionalized compounds often involves multi-step synthetic sequences, starting from precursors that are then cyclized and subsequently oxidized to achieve the desired dione structure. researchgate.net
Reduction Reactions to Hydroquinoline Derivatives
Reduction of the quinoline ring system yields 1,2,3,4-tetrahydroquinoline (B108954) derivatives, which are a significant class of N-heterocycles found in numerous pharmaceuticals and natural products. rsc.org The challenge in reducing this compound lies in achieving chemoselectivity—reducing the heterocyclic ring while leaving the acetyl group untouched.
Transfer hydrogenation has emerged as a mild, efficient, and safe alternative to using high-pressure molecular hydrogen for the reduction of quinolines. rsc.orgmdpi.com This method typically employs a hydrogen donor, such as Hantzsch esters or 2-propanol, in the presence of a catalyst. rsc.orgmdpi.comrsc.org
A notable strategy involves the use of a Hantzsch ester as the hydrogen source and trifluoromethanesulfonic acid (HOTf) as a catalyst in a dichloromethane (B109758) and water solvent system at room temperature. rsc.org This metal-free approach demonstrates broad functional group tolerance, successfully reducing the quinoline ring in the presence of reactive groups like ketones, esters, and nitriles with high yields (up to 96%). rsc.orgrsc.org This makes the method highly suitable for the selective reduction of this compound to 1-(2-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethanone.
Metal-catalyzed transfer hydrogenation is also highly effective. Ruthenium(II) and Iridium(I) complexes are prominent catalysts for this transformation. mdpi.comdicp.ac.cn For example, iridium-catalyzed reactions using a Hantzsch ester as the hydrogen source, in the presence of an iodine additive, proceed smoothly under mild conditions. dicp.ac.cn Similarly, certain ruthenium p-cymene (B1678584) complexes, when activated with a base like potassium isopropoxide in 2-propanol, can quantitatively reduce ketone substrates, demonstrating the catalytic potential for various reductions. mdpi.com
Table 1: Catalytic Systems for Transfer Hydrogenation of Quinolines
| Catalytic System | Hydrogen Source | Key Features | Reference |
|---|---|---|---|
| HOTf (Trifluoromethanesulfonic acid) | Hantzsch Ester | Metal-free; high chemoselectivity; tolerates ketone groups; ambient conditions. | rsc.org |
| [Ir(COD)Cl]₂ / (S)-SegPhos / I₂ | Hantzsch Ester | Iridium-catalyzed; mild conditions; provides access to chiral tetrahydroquinolines. | dicp.ac.cn |
| Ruthenium(II) p-Cymene Complexes / KOiPr | 2-Propanol | Base-activated; efficient for ketone reduction; quantitative conversion. | mdpi.com |
| Cobalt-amido Catalyst / H₃N·BH₃ | Ammonia Borane | Base metal-catalyzed; controlled partial hydrogenation to dihydroquinolines. | researchgate.net |
Nucleophilic and Electrophilic Substitution Reactions
The quinoline ring in this compound is susceptible to both nucleophilic and electrophilic substitution, allowing for extensive functionalization.
Electrophilic Substitution: Standard electrophilic aromatic substitution reactions, such as nitration and halogenation, are expected to occur on the benzene (B151609) ring portion of the quinoline system. The presence of the acetyl group (a deactivating group) and the activating methyl group, along with the directing effects of the heterocyclic nitrogen, will influence the position of substitution. The existence of derivatives like 1-(6-bromo-2-methyl-4-phenyl-quinolin-3-yl)-ethanone and 1-(2-methyl-6-nitro-4-phenyl-3-quinol-yl)ethanone demonstrates that halogenation and nitration of the quinoline scaffold are feasible. nih.govsigmaaldrich.com
Nucleophilic Substitution: Aromatic nucleophilic substitution (SNAr) on the quinoline ring typically requires an electron-withdrawing group and a good leaving group, such as a halogen, at the 2- or 4-position. For example, in studies on 4-chloro-8-methylquinolin-2(1H)-one, the 4-chloro group is readily displaced by various nucleophiles, including hydrazines, azides, and amines. researchgate.net If this compound were converted to a derivative with a suitable leaving group (e.g., 1-(4-chloro-2-methylquinolin-6-yl)ethanone), it would open pathways for introducing a wide array of functional groups through nucleophilic substitution.
Cyclization and Condensation Reactions for Scaffold Modification
The acetyl group of this compound is a key handle for building more complex molecular scaffolds through cyclization and condensation reactions.
A primary example is the Claisen-Schmidt condensation , where the ketone reacts with an aldehyde in the presence of a base (like sodium hydroxide) to form a chalcone-like intermediate (an α,β-unsaturated ketone). ekb.eg For instance, reacting this compound with a suitable aromatic or heterocyclic aldehyde would yield a quinolinyl chalcone (B49325). These chalcones are versatile precursors that can undergo subsequent cyclization reactions with reagents like malononitrile, phenylhydrazine, urea (B33335), or thiourea (B124793) to construct new heterocyclic rings attached to the quinoline core. ekb.eg
The acetyl group can also participate in reactions to form other heterocyclic systems. For example, condensation with substituted 2-aminoacetophenones in the presence of an iron(III) chloride catalyst provides a route to more complex quinoline derivatives, showcasing the utility of the acetyl moiety as a building block. researchgate.net
Derivatization Strategies for Novel Compound Synthesis
The functional groups on this compound allow for straightforward derivatization to generate libraries of novel compounds.
The synthesis of thiourea derivatives typically involves the reaction of a primary amine with an isothiocyanate. nih.govanalis.com.my To prepare a thiourea derivative from this compound, a common strategy would involve first introducing an amino group onto the quinoline scaffold. This could be achieved by, for example, nitrating the quinoline ring followed by reduction of the nitro group to a primary amine. This amine could then be reacted with a suitable isothiocyanate to furnish the target thiourea derivative. The synthesis often involves the condensation of an acid chloride with ammonium (B1175870) thiocyanate (B1210189) to generate an acyl isothiocyanate intermediate, which then reacts with the amine. nih.gov
The ketone functionality of the acetyl group provides a direct route to the synthesis of Schiff bases (or imines). nih.gov This reaction involves the condensation of the ketone with a primary amine, often under acidic or basic catalysis with the removal of water. nih.gov A wide variety of primary amines can be used, including aliphatic, aromatic, and heterocyclic amines, leading to a diverse range of Schiff base derivatives. ekb.egresearchgate.net The resulting imine (C=N) bond is a versatile functional group that can be further modified, for example, by reduction to a secondary amine.
Table 2: Derivatization Reactions of this compound
| Derivative Type | Key Reagents | Reactive Site on Substrate | General Reaction | Reference |
|---|---|---|---|---|
| Schiff Base | Primary Amine (R-NH₂) | Acetyl (Ketone) Group | Condensation | ekb.egnih.gov |
| Thiourea | Isothiocyanate (R-NCS) | Amine (requires prior synthesis) | Nucleophilic Addition | nih.govanalis.com.my |
| Chalcone | Aldehyde (R-CHO), Base | Acetyl (α-carbon and carbonyl) | Claisen-Schmidt Condensation | ekb.eg |
Advanced Research Applications in Medicinal Chemistry and Biological Sciences Excluding Clinical Human Trials
Role as a Synthetic Intermediate and Building Block in Complex Molecular Synthesis
The 2-methylquinoline (B7769805) nucleus, characteristic of 1-(2-Methylquinolin-6-yl)ethanone, is a versatile foundation for the synthesis of more complex molecules. The presence of the ethanone (B97240) group at the C-6 position provides a reactive handle that can be readily modified, making it a valuable synthetic intermediate. nih.gov Researchers have utilized this scaffold to introduce various functional groups and build elaborate molecular architectures.
For instance, studies have shown that the C-6 position of the quinoline (B57606) ring is a promising point for attaching other chemical moieties, such as zinc-binding groups, via linear alkyl linkers to create novel compounds. nih.gov The N-phenyl-quinoline nucleus is considered a 'Master Key Core' in many compounds designed for diverse pharmacological targets. nih.gov Synthetic strategies often involve palladium-catalyzed C-H functionalization reactions to couple the quinoline core with various azoles, demonstrating the scaffold's utility in convergent synthetic protocols that yield complex bis-heterocycles. nih.gov This adaptability makes this compound and related structures crucial starting materials for generating libraries of compounds for biological screening.
Exploration in Drug Discovery Programs and Lead Optimization (Preclinical Focus)
In the realm of drug discovery, compounds advance from initial "hits" to "leads" before undergoing rigorous lead optimization. This iterative process aims to enhance a compound's pharmacological properties, including potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) characteristics, to improve its potential for success in later development stages. grantome.comnih.gov The quinoline and quinolinone chemical classes, to which this compound belongs, are actively investigated in such programs.
The discovery and optimization of quinolinone derivatives as potent and selective inhibitors of mutant isocitrate dehydrogenase 1 (mIDH1) highlight the therapeutic potential of this scaffold. researchgate.net In these preclinical programs, an initial lead compound is structurally modified to improve its in vitro and in vivo properties, with the goal of identifying a candidate for further development. researchgate.net This optimization phase relies on a combination of medicinal chemistry, computational modeling, and extensive biological testing to refine the lead structure into a viable preclinical candidate. jax.orgnih.gov
A cornerstone of preclinical drug discovery is the use of in vitro biological screening to assess the biological activity of newly synthesized compounds. Cytotoxicity assays are fundamental in cancer research for identifying agents that can inhibit the growth of or kill cancer cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to determine cell viability. researchgate.netembopress.org
In this methodology, cancer cell lines are treated with varying concentrations of a test compound. The compound's effectiveness is quantified by its IC50 value, which represents the concentration required to inhibit the growth of 50% of the cell population. nih.gov This screening is performed across a panel of different cancer cell lines to assess the compound's spectrum of activity. For example, quinoline derivatives have been evaluated against human breast adenocarcinoma (MCF-7), lung adenocarcinoma (PC-14), and colon adenocarcinoma (colon 205) cells. researchgate.netembopress.orgscispace.com The data from these assays are crucial for establishing structure-activity relationships and selecting promising compounds for further investigation.
Table 1: Representative In Vitro Cytotoxicity Screening Data Methodology This table illustrates the type of data generated from in vitro cytotoxicity assays as described in the literature. The values are representative examples based on published research on related compounds and are not specific to this compound itself.
| Compound Class | Cancer Cell Line | Assay Type | Measured Endpoint | Example Result (IC50) | Reference Methodology |
| Quinoxaline Derivative | Gastric Adenocarcinoma (MKN 45) | MTT Assay | Cell Viability | 0.073 µM | researchgate.net |
| Copper(II)-Quinoline Complex | Breast Adenocarcinoma (MCF-7) | MTT Assay | Cell Viability | < 4.0 µM | embopress.orgscispace.com |
| Plant Extract Fraction | Hepatocellular Carcinoma (HepG2) | Cell Viability Assay | Cell Viability | 7.09 µg/mL | nih.gov |
| Plant Extract Fraction | Colon Adenocarcinoma (HT-29) | Cell Viability Assay | Cell Viability | 7.98 µg/mL | nih.gov |
In Vivo Preclinical Models for Efficacy and Mechanism Studies
Compounds that demonstrate promising in vitro activity are advanced to in vivo preclinical models to evaluate their efficacy, safety, and pharmacokinetic profiles in a living organism. jax.org Xenograft models, where human tumor cells are implanted into immunocompromised mice, are a common and critical tool in oncology research.
In these studies, the test compound is administered to the tumor-bearing animals, and its effect on tumor growth is monitored over time. Researchers measure key parameters such as tumor volume and weight to determine the compound's anti-tumor efficacy. Concurrently, pharmacokinetic studies are conducted to understand how the drug is absorbed, distributed, metabolized, and excreted, by measuring its concentration in plasma and tissues. researchgate.net These in vivo studies are essential for establishing a link between systemic exposure, target engagement, and therapeutic efficacy, which is vital for guiding potential future clinical trial design.
Investigation of Specific Molecular Targets and Mechanisms of Action (In Vitro/In Silico)
Identifying the specific molecular targets and cellular pathways through which a compound exerts its effect is a primary goal of medicinal chemistry research. For quinoline-based compounds, several key mechanisms of action have been elucidated in antibacterial and anticancer research.
The quinolone class of compounds is well-established for its antibacterial activity, which stems from the inhibition of two essential bacterial type II topoisomerases: DNA gyrase and topoisomerase IV. These enzymes are crucial for managing DNA topology during replication, transcription, and recombination. Quinolones act by trapping these enzymes on the DNA as part of a ternary drug-enzyme-DNA complex. This stabilization of the cleaved DNA complex prevents the re-ligation of the DNA strands, leading to a blockage of DNA replication and ultimately causing bacterial cell death.
In Gram-negative bacteria, DNA gyrase is often the primary target, whereas in many Gram-positive bacteria, such as Staphylococcus aureus, topoisomerase IV is the preferential target for many fluoroquinolones. The ability of compounds derived from the quinoline scaffold to target these validated bacterial enzymes makes them a continued focus of research for developing new antibacterial agents.
Table 2: Antibacterial Mechanism of Quinolone-Class Compounds
| Target Enzyme | Enzyme Function | Effect of Inhibition | Primary Target in | Reference |
|---|---|---|---|---|
| DNA Gyrase | Introduces negative supercoils into DNA | Inhibition of DNA replication and repair | Gram-negative bacteria |
Induction of Apoptosis in Cancer Cells and Cell Cycle Regulation (e.g., via Nur77-mediated pathways, PARP cleavage, p38 MAPK pathway, reactive oxygen species signaling)
In cancer research, derivatives of the quinoline scaffold are being investigated for their ability to induce apoptosis (programmed cell death) in malignant cells through a network of interconnected signaling pathways. Research has indicated that introducing quinoline groups into certain molecular structures can enhance anti-tumor activity by modulating these pathways. grantome.com
A key mechanism involves the orphan nuclear receptor Nur77. grantome.com Under normal conditions, Nur77 resides in the nucleus. However, upon activation by certain stimuli, including compounds with a quinoline moiety, it can be upregulated and exported from the nucleus to the cytoplasm. grantome.com In the cytoplasm, Nur77 translocates to the mitochondria, where it interacts with the anti-apoptotic protein Bcl-2. This interaction triggers a conformational change in Bcl-2, converting it from a cell protector to a pro-apoptotic killer, which initiates the apoptotic cascade. researchgate.net
This process is intricately linked with other cellular stress signals. The activation of the p38 mitogen-activated protein kinase (MAPK) pathway has been shown to be critical for the induction of Nur77 expression and the subsequent apoptosis. nih.gov Furthermore, the generation of reactive oxygen species (ROS) can act as an upstream signal that triggers the activation of the p38 MAPK pathway. A definitive marker of apoptosis is the cleavage of Poly(ADP-ribose) polymerase (PARP), an event that is observed following the activation of the Nur77 and p38 MAPK pathways, confirming the execution of the apoptotic program. grantome.com Together, these findings illustrate a complex mechanism where quinoline-based compounds can trigger cancer cell death by activating a cascade involving ROS, p38 MAPK, and the pivotal Nur77-Bcl-2 apoptotic pathway.
Enzyme Inhibition (e.g., HDACs, Tyrosine Kinase)
The molecular framework of quinoline is a recognized pharmacophore in the design of enzyme inhibitors. Analogues of this compound are being investigated for their potential to inhibit key enzymes implicated in various diseases.
Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in epigenetic regulation. Their inhibition can lead to anti-cancer effects such as cell cycle arrest and apoptosis. nih.govrsc.org Quinoline-based structures are integral to some HDAC inhibitors. rsc.org For instance, research into class I selective HDAC inhibitors has utilized ortho-aminoanilide-based quinoline derivatives. While some "capless" ortho-aminoanilides showed potent inhibition against HDAC1 and HDAC2, they were inactive against HDAC6. rsc.org This highlights the potential for developing highly selective inhibitors by modifying the quinoline scaffold. Furthermore, 2-methylquinoline derivatives have been designed as dual-acting agents that possess the zinc-binding group characteristic of HDAC inhibitors, suggesting a targeted approach to enzyme inhibition. nih.gov
Tyrosine kinases are another critical family of enzymes that regulate numerous cell processes. Their dysregulation is a hallmark of many cancers, making them a prime target for drug development. Quinazoline derivatives, which are structurally similar to quinolines, have been successfully developed as tyrosine kinase inhibitors. biorxiv.org Synthetic modifications on a 6-furanylquinazoline scaffold, for example, led to the optimization of dual ErbB-1/ErbB-2 tyrosine kinase inhibition, culminating in the discovery of lapatinib. biorxiv.org This success with a related heterocyclic system underscores the potential of quinoline-ethanone derivatives as a basis for designing novel tyrosine kinase inhibitors.
Beyond these, quinoline-based compounds have shown inhibitory activity against a diverse array of other enzymes, including α-glucosidase, DNA methyltransferases, polymerases, and base excision repair glycosylases, indicating a broad potential for this chemical class in enzyme-targeted drug discovery. nih.govnih.govmdpi.com
Modulation of Cellular Pathways (e.g., NFAT pathway, P-TEFb release)
Quinoline derivatives have demonstrated the ability to modulate critical cellular signaling pathways, which are often dysregulated in diseases like HIV infection and cancer.
One of the most significant findings involves 2-methylquinoline derivatives in the context of HIV-1 latency. A study identified analogues of the compound AV6, a 2-methylquinoline derivative, that could reactivate latent HIV-1. nih.gov These compounds were found to function through a dual mechanism: inhibiting HDACs and modulating the Nuclear Factor of Activated T-cells (NFAT) pathway, which is essential for early HIV-1 gene expression. nih.gov
Crucially, the same study revealed that these compounds could also reactivate HIV-1 transcription by promoting the release of the Positive Transcription Elongation Factor b (P-TEFb). nih.gov P-TEFb is a master regulator of transcription elongation and is normally held in an inactive state within the 7SK snRNP complex. nih.govnih.gov The ability of these quinoline derivatives to free P-TEFb allows for the effective transcription of the proviral genome, a key step in the "shock and kill" strategy for eradicating latent HIV reservoirs. nih.gov
Furthermore, other quinoline derivatives have been shown to inhibit the canonical NF-κB transcription factor pathway, a master regulator of inflammation. One novel quinoline compound was found to inhibit TNF-induced gene expression by potentially interfering with the DNA-binding activity of the NF-κB p65 subunit. nih.gov In the realm of oncology, quinoline derivatives have been observed to affect pathways like the Akt/mTOR pathway and to activate c-Jun N-terminal kinase (JNK), leading to apoptosis in leukemia cells. pacehospital.com
Emerging Biological Activities of Quinoline-Derived Ethanones and Analogues (General Categories)
The versatile quinoline ring system, particularly when functionalized with an ethanone group or similar moieties, gives rise to a wide spectrum of biological activities. These properties are being extensively explored in preclinical research, revealing significant potential across several therapeutic areas. researchgate.netmdpi.com
Antimicrobial Activity (Antibacterial, Antifungal, Antiviral)
Quinoline derivatives are historically significant for their antimicrobial properties, with quinine (B1679958) being a famous example. mdpi.com Modern research continues to build on this legacy, exploring novel synthetic quinolines for broad-spectrum antimicrobial applications. nih.govmdpi.com
Hydrazone analogues derived from 6-bromo/6-chloro-2-methyl-quinolin-4-yl-hydrazines have demonstrated good to excellent antimicrobial activity. nih.gov Their effectiveness was measured against a panel of pathogenic bacterial and fungal strains, with Minimum Inhibitory Concentration (MIC) values indicating potent activity. nih.gov Similarly, hybrid compounds that link a quinoline moiety with an imidazolium (B1220033) salt have shown remarkable antifungal activity against Cryptococcus neoformans and notable antibacterial effects against Staphylococcus aureus and Mycobacterium tuberculosis. mdpi.com The core structure's ability to inhibit bacterial DNA gyrase or topoisomerase IV is a well-established mechanism for this class of compounds. nih.gov
| Compound Class | Organism(s) | Activity/Result | Reference |
|---|---|---|---|
| Quinolyl Hydrazones | Pathogenic Bacteria & Fungi | Good to excellent activity (MIC: 6.25-100 µg/mL) | nih.gov |
| Quinoline-based Hydroxyimidazolium Hybrids | Cryptococcus neoformans | Remarkable antifungal activity (MIC: 15.6 µg/mL) | mdpi.com |
| Quinoline-based Hydroxyimidazolium Hybrids | Staphylococcus aureus, Mycobacterium tuberculosis | Significant antibacterial effect | mdpi.com |
| 2-Methylquinoline Derivatives (AV6 Analogues) | HIV-1 (Latent) | Reactivation of latent virus | nih.gov |
Antitumor/Anticancer Potentials
The quinoline scaffold is considered a "privileged structure" in the development of anticancer drugs due to its presence in numerous agents that act via diverse mechanisms. These mechanisms include the inhibition of tubulin polymerization, cell cycle arrest, induction of apoptosis, and the modulation of key signaling pathways. mdpi.com
A series of quinoline derivatives were designed as tubulin inhibitors targeting the colchicine (B1669291) binding site, with several compounds demonstrating notable antitumor activity against a panel of 60 human cancer cell lines. mdpi.com Another novel quinoline derivative, MPT0B392, was identified as a microtubule-depolymerizing agent that causes mitotic arrest and apoptosis in leukemia cells. pacehospital.com Research has also shown that certain quinoline compounds can exert their anticancer effects by downregulating specific proteins; for example, compound 91b1 was found to downregulate Lumican in esophageal squamous cell carcinoma.
| Compound/Derivative Class | Cancer Cell Line(s) | Key Finding/Mechanism | Reference |
|---|---|---|---|
| Pyridin-2-one derivative 4c (Quinoline derivative) | MDA-MB-231 (Breast) | Potent antiproliferative agent; tubulin polymerization inhibitor | mdpi.com |
| Quinolyl Hydrazone 18j | NCI 60 Cell Line Panel | Potent anti-proliferative activity (GI50: 0.33-4.87 µM) | nih.gov |
| MPT0B392 | Acute Leukemia | Induces mitotic arrest; microtubule-depolymerizing agent | pacehospital.com |
| Compound 91b1 | KYSE150 (Esophageal) | Downregulates Lumican expression | |
| Thiazolo[5,4-b] quinoline derivative (D3CLP) | Tumor cells vs. normal cells | Four times more cytotoxic to tumor cells |
Anti-inflammatory and Analgesic Properties
Quinoline derivatives are being actively investigated for their potential to treat inflammatory conditions. researchgate.net Their mechanism of action often involves the inhibition of key inflammatory mediators and pathways. nih.gov A well-known strategy for reducing inflammation is the inhibition of cyclooxygenase (COX) enzymes, and certain quinoline derivatives have shown potential in this area. nih.govresearchgate.net
More specifically, some quinoline compounds have been shown to reduce the production of nitric oxide and to inhibit the activity of nuclear factor-kappa B (NF-κB), a critical transcription factor in the inflammatory response. nih.gov For example, a study on a novel quinoline derivative demonstrated its ability to inhibit TNF-induced NF-κB activation. nih.gov Another study showed that a specific quinoline derivative loaded into nanoparticles could significantly reduce levels of inflammatory mediators like interleukin 1-beta (IL-1β) and NF-κB in animal models of inflammation. These findings highlight the role of quinoline-based compounds as promising candidates for the development of new anti-inflammatory drugs.
Antimalarial and Antileishmanial Investigations
The fight against parasitic diseases has historically relied on quinoline-based drugs, with chloroquine (B1663885) being a prime example. Research continues to explore new quinoline analogues to overcome growing drug resistance in parasites like Plasmodium falciparum (malaria) and Leishmania species (leishmaniasis). nih.gov
Numerous studies have synthesized and evaluated novel quinoline derivatives, revealing moderate to high antimalarial activities. Some compounds have shown excellent activity against chloroquine-resistant strains of P. falciparum, with IC50 values in the low nanomolar range. Hybrid molecules, which combine the quinoline scaffold with other pharmacophores like ferrocene (B1249389) or pyrimidine (B1678525), have also yielded highly potent antimalarial agents.
In the context of leishmaniasis, synthetic analogues of naturally occurring quinoline alkaloids have shown significant antileishmanial activity against both promastigote and amastigote forms of the parasite. nih.govpacehospital.com The development of 2-substituted quinolines, in particular, has led to optimized compounds with potent in vitro activity against Leishmania donovani and demonstrated efficacy in animal models. nih.gov
| Compound Class | Organism | Activity (IC50/EC50) | Reference |
|---|---|---|---|
| Quinoline Derivatives (e.g., 4b, 4g, 4i) | Plasmodium falciparum | High antimalarial activity (IC50: 0.014–0.035 µg/mL) | |
| N-methyl-8-methoxyflindersin Analogues | Leishmania sp. | High antileishmanial activity (EC50 < 10 µg/mL) | nih.gov |
| 4-Aminoquinoline-pyrimidine Hybrids | P. falciparum (CQ-sensitive & resistant) | Potent activity (IC50: 0.13–0.14 μM) | |
| 2-Methylquinoline-4-carboxylic acid (Q1) | Leishmania donovani | Most active in series | |
| 2-Substituted Quinolines | Leishmania donovani | Optimized to IC50 of 0.2 µM | nih.gov |
Antioxidant Effects
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in the pathogenesis of numerous diseases. The quinoline nucleus is a well-established scaffold in the design of compounds with antioxidant properties. ktu.edu
Research has been conducted on a direct derivative of this compound to evaluate its antioxidant potential. A study focused on the synthesis and antioxidant activity of 4-amino-5-(2-((2-methylquinolin-6-yl)amino)ethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione . ktu.edu This compound, which incorporates the 2-methylquinoline moiety, was investigated for its ability to scavenge free radicals, a key mechanism of antioxidant action. ktu.edu The rationale for this research is grounded in the understanding that antioxidants can mitigate cellular damage by neutralizing free radicals. ktu.edu While detailed quantitative results from this specific study are part of a conference proceeding, the investigation itself highlights the scientific interest in the antioxidant capabilities of derivatives of this compound. ktu.edu
The broader class of quinoline derivatives has been more extensively studied for antioxidant effects. For example, quinoline-triazole hybrids have demonstrated notable radical scavenging activity. In one study, certain 4-(1,2,3-triazol-1-yl)quinolin-2(1H)-ones, specifically compounds 3g and 3h , exhibited significant antioxidant activity in DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assays. At a concentration of 10 µM, these compounds showed scavenging activity of 70.6% and 73.5%, respectively, which is comparable to the standard antioxidant, Trolox (77.6%). mdpi.com
| Compound | Concentration (µM) | DPPH Radical Scavenging Activity (%) | Reference |
|---|---|---|---|
| 3g | 10 | 70.6 | mdpi.com |
| 3h | 10 | 73.5 | mdpi.com |
| Trolox (Standard) | 10 | 77.6 | mdpi.com |
These findings, while not on this compound itself, support the premise that the quinoline scaffold is a viable platform for the development of effective antioxidants. The acetyl group of this compound provides a reactive site that can be utilized to synthesize a variety of derivatives, such as the aforementioned triazole-thione, for investigation as potential antioxidant agents.
Hybrid Compound Development and Their Biological Evaluation (e.g., quinoline-pyrazole hybrids, quinoline-pyrimidine hybrids)
The strategy of creating hybrid molecules by combining two or more pharmacophores into a single entity is a well-established approach in medicinal chemistry to develop novel compounds with enhanced biological activity or a dual mode of action. The quinoline ring, due to its diverse pharmacological profile, is a frequent component in the design of such hybrids.
Quinoline-Pyrazole Hybrids:
The combination of quinoline and pyrazole (B372694) moieties has yielded compounds with a range of biological activities. While the direct use of this compound as a starting material for such hybrids is not explicitly detailed in the available literature, its chemical structure lends itself to established synthetic routes. A common method for the synthesis of pyrazole-containing compounds is through the cyclization of chalcone (B49325) intermediates.
Theoretically, this compound could undergo a Claisen-Schmidt condensation with an appropriate aldehyde to form a quinolinyl chalcone. This α,β-unsaturated ketone intermediate could then be reacted with hydrazine (B178648) derivatives to yield the corresponding pyrazoline, which can be subsequently oxidized to the pyrazole. The biological evaluation of such hybrids would depend on the specific substituents on both the quinoline and pyrazole rings.
Quinoline-Pyrimidine Hybrids:
Similarly, the fusion of quinoline and pyrimidine rings has been explored to generate novel bioactive molecules. nih.gov Synthetic strategies often involve multi-step reactions to construct the hybrid scaffold. For instance, a common approach is the Biginelli reaction or similar multicomponent reactions where a ketone, an aldehyde, and a urea (B33335) or thiourea (B124793) derivative react to form a dihydropyrimidine (B8664642) ring.
In the context of this compound, this ketone could potentially serve as a key building block. It could react with an appropriate aldehyde and urea or thiourea in the presence of a catalyst to form a quinoline-substituted dihydropyrimidine. The biological evaluation of these hybrids has been performed for various therapeutic areas, including as antimicrobial and antimalarial agents. nih.gov
The development of these hybrid compounds is a dynamic area of research, and the versatility of the acetyl group in this compound makes it a suitable candidate for the synthesis of a wide array of novel quinoline-based hybrids for biological screening.
Structure Activity Relationship Sar Studies and Molecular Design
Systematic Analysis of Substituent Effects on Biological Activity
The biological activity of quinoline (B57606) derivatives is highly sensitive to the pattern of substitution on the heterocyclic ring. Systematic modifications of the quinoline core have been a cornerstone of medicinal chemistry efforts to optimize therapeutic agents.
The methyl group at the 2-position and the ethanone (B97240) group at the 6-position of the core molecule, 1-(2-methylquinolin-6-yl)ethanone, are key features. Research on related 2-methylquinoline (B7769805) derivatives has shown that modifications at various positions can significantly impact biological effects. For instance, in the context of reactivating latent HIV-1, the C-6 position of the 2-methylquinoline ring has been identified as a promising point for introducing different functional groups via linkers. rsc.org
Studies on a series of 2-methyl-N-arylquinolin-4-amines revealed distinct SAR based on the substituent at the C-6 position. For example, replacing a methoxy (B1213986) group with an ethoxy group at C-6 led to enhanced potency in some derivatives for reversing HIV-1 latency. rsc.org Specifically, 6-ethoxy derivatives showed improved activity compared to their 6-methoxy counterparts. rsc.org Conversely, substituting the methoxy group with a larger isoproyloxy group at the same position was found to be detrimental to the desired biological activity. rsc.org
Furthermore, in the development of selective α2C-adrenoceptor antagonists, the substitution on the quinoline ring was found to be critical. A key finding was the absolute necessity of a substituent at the 3-position of the quinoline ring to achieve high potency and selectivity. researchgate.net While the core scaffold in that study was a 4-aminoquinoline, it underscores the general principle that specific positions on the quinoline ring are pivotal for interaction with biological targets.
The properties of quinoline compounds can be selected and improved by changing the nature of the substituents around the core structure. researchgate.net Different functional groups can confer a range of activities, including antibacterial, antifungal, antimalarial, and anti-inflammatory properties. researchgate.net For example, the introduction of halogen substituents can modify a molecule's electronic, hydrophobic, and steric properties, which can be useful for enhancing bioactivity and preventing metabolic degradation. slideshare.net
Table 1: Effect of C-6 Substituents on Latent HIV-1 Reactivation by 2-Methylquinoline Derivatives
| C-6 Substituent | Relative Activity | Reference |
|---|---|---|
| Methoxy | Baseline | rsc.org |
| Ethoxy | Enhanced | rsc.org |
Identification and Optimization of Pharmacophores within Quinolinyl Ethanone Scaffolds
A pharmacophore represents the essential three-dimensional arrangement of functional groups in a molecule that is necessary for its biological activity. researchgate.net Identifying and optimizing pharmacophores are crucial steps in drug discovery. For quinoline-based compounds, the pharmacophore typically includes hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. researchgate.netnih.gov
Pharmacophore models for quinolone antibiotics, which share the core quinoline ring, often highlight the importance of the nitrogen atom in the quinoline ring and the carbonyl group as key features for interaction with their bacterial topoisomerase targets. researchgate.net The process of optimizing a pharmacophore involves modifying the lead compound to improve its fit within the target's binding site. This can involve altering the linkers between pharmacophoric features or introducing new groups to exploit additional binding interactions.
For example, in the design of HIV-1 latency-reversing agents based on a 2-methylquinoline scaffold, the C-6 position was used as an attachment point for side chains containing a zinc-binding group (ZBG). rsc.org This strategy aimed to create dual-acting molecules by combining the quinoline core with a feature known to inhibit histone deacetylases (HDACs). The length and composition of the linker connecting the quinoline to the ZBG were critical for optimizing activity. rsc.org This demonstrates how a known quinoline scaffold can be elaborated into a more complex pharmacophore to achieve a desired polypharmacological profile.
Rational Design Principles for Enhanced Bioactivity and Selectivity
Rational drug design aims to develop new therapeutic agents based on an understanding of the biological target and the molecular interactions governing ligand binding. nih.gov A primary goal is to enhance bioactivity against the intended target while minimizing off-target effects, thereby improving selectivity. nih.gov
Key principles in the rational design of quinoline-based compounds include:
Exploiting Structural Differences in Target Binding Sites: Selectivity can be achieved by designing ligands that fit uniquely into the binding site of the target protein but not into the binding sites of closely related proteins. This can be driven by differences in size, shape, or the electrostatic potential of the binding pockets. nih.gov For instance, the flexibility of the S1' loop in the enzyme TACE allows it to accommodate a quinolone ring, a feature that contributes to inhibitor selectivity. nih.gov
Structure-Based Design: When the three-dimensional structure of the target protein is known, ligands can be designed to make optimal contacts with key amino acid residues. For quinolinyl ethanone derivatives, this would involve positioning the ethanone group to form a hydrogen bond with a donor residue in the active site, while the quinoline ring engages in favorable aromatic or hydrophobic interactions.
Ligand-Based Design: In the absence of a target structure, design can be guided by the structures of known active molecules. nih.gov By identifying the common pharmacophore and understanding the SAR of a series of compounds, new molecules with improved properties can be designed.
A study on quinoline derivatives as antiprion agents identified several SARs that were remarkably similar to those for antimalarial activity, suggesting an overlap in molecular targets. nih.gov This highlights how understanding the SAR for one activity can guide the design of compounds for another. The rational design of novel 4-pyridone-based inhibitors from a 2-pyridone lead compound successfully extended the antibacterial spectrum from being specific to Staphylococcus to include Gram-negative and mycobacterial organisms by exploiting structural differences in the target enzyme, FabI. nih.gov
Computational Approaches in SAR Elucidation (e.g., Molecular Docking)
Computational methods are indispensable tools in modern drug discovery for elucidating SAR and guiding the design of new compounds. nih.gov
Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein. nih.gov For a derivative like this compound, docking studies could be used to visualize its binding mode within a specific enzyme or receptor active site. It can help explain why certain substituents enhance activity while others diminish it. For example, docking studies on substituted quinoline derivatives targeting the Epidermal Growth Factor Receptor (EGFR) confirmed their high potency and flexibility towards both wild-type and mutated forms of the enzyme. nih.gov Similarly, molecular docking was used to identify the binding interactions of dual-acting HIV-1 latency-reversing agents at the active site of HDAC2. rsc.org
Quantitative Structure-Activity Relationship (QSAR): QSAR models correlate variations in the biological activity of a series of compounds with changes in their physicochemical properties or structural features. nih.gov These models can be used to predict the activity of newly designed compounds before they are synthesized. A QSAR model for substituted quinoline derivatives as EGFR inhibitors was developed to assist in the design and construction of novel, more potent inhibitors. nih.gov
Pharmacophore Modeling and Virtual Screening: As discussed earlier, computational tools can generate 3D pharmacophore models from a set of active ligands. nih.gov These models can then be used to screen large virtual libraries of compounds to identify new molecules that fit the pharmacophore and are therefore likely to be active. nih.govnih.gov This approach has been successfully applied to identify novel quinolone-based inhibitors. nih.gov
These computational approaches, often used in synergy, provide deep insights into the molecular basis of activity and selectivity, thereby accelerating the drug design process and reducing the reliance on costly and time-consuming synthesis and testing of numerous compounds. nih.gov
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 1-(2-Methylquinolin-6-yl)ethanone?
- Methodological Answer : The synthesis typically involves palladium-catalyzed cross-coupling reactions or Friedel-Crafts acylation. For quinoline derivatives, functionalization at the 6-position can be achieved via directed ortho-metalation followed by acetylation. Precursor compounds like 2-methylquinoline may undergo regioselective acylation using acetyl chloride under Lewis acid catalysis (e.g., AlCl₃). Purification via column chromatography and structural validation by NMR (¹H/¹³C) and mass spectrometry are critical .
Q. How is this compound characterized using spectroscopic techniques?
- Methodological Answer : Key techniques include:
- NMR : ¹H NMR detects aromatic protons (δ 7.5–8.5 ppm) and methyl groups (δ 2.6–2.8 ppm for quinoline-CH₃; δ 2.4–2.6 ppm for acetyl-CH₃).
- IR : Stretching frequencies for carbonyl (C=O) at ~1680–1720 cm⁻¹ and quinoline ring vibrations (C=N) at ~1600 cm⁻¹.
- Mass Spectrometry : Electron ionization (EI) typically shows a molecular ion peak (M⁺) at m/z corresponding to the molecular weight (e.g., 199.1 g/mol). Fragmentation patterns include loss of CO (28 amu) from the acetyl group .
Q. What safety protocols are recommended for handling this compound?
- Methodological Answer : Use PPE (gloves, lab coat, goggles) and work in a fume hood. Avoid inhalation/contact; in case of exposure, rinse skin/eyes with water for 15 minutes and seek medical attention. Store in a cool, ventilated area away from oxidizers. Refer to SDS guidelines for quinoline derivatives, which highlight risks of irritation and potential toxicity .
Q. How is single-crystal X-ray diffraction used to determine its structure?
- Methodological Answer : Crystallize the compound via slow evaporation (e.g., in ethanol). Data collection on a diffractometer (Mo-Kα radiation, λ = 0.71073 Å) and refinement using SHELXL. Validate the structure with R-factor (<5%) and check for disorders using ORTEP-3 for graphical representation .
Advanced Research Questions
Q. How can synthetic yield be optimized for this compound?
- Methodological Answer : Optimize reaction parameters:
- Catalyst : Screen Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) for cross-coupling efficiency.
- Solvent : Use polar aprotic solvents (DMF, DMSO) to stabilize intermediates.
- Temperature : Conduct reactions under reflux (80–100°C) to accelerate kinetics. Monitor progress via TLC and isolate intermediates to minimize side reactions .
Q. How to address spectral contradictions (e.g., unexpected NMR shifts or IR absorptions)?
- Methodological Answer :
- NMR : Confirm solvent effects (e.g., DMSO-d₆ vs. CDCl₃) and check for paramagnetic impurities. Use 2D NMR (COSY, HSQC) to resolve overlapping signals.
- IR : Compare with computational spectra (DFT calculations) to assign ambiguous peaks. Validate using gas-phase IR data to eliminate solvent interference .
Q. What strategies resolve crystallographic refinement challenges (e.g., twinning or poor resolution)?
- Methodological Answer : For twinned crystals, use the TWIN law in SHELXL and refine against HKLF5 data. For low-resolution data (<1.0 Å), apply restraints (e.g., SIMU/DELU) to thermal parameters. Validate with PLATON’s ADDSYM to check for missed symmetry .
Q. How to predict physicochemical properties computationally?
- Methodological Answer : Use QSPR models or quantum chemistry software (Gaussian, ORCA) to calculate:
- LogP : Predict hydrophobicity via atom-group contribution methods.
- pKa : Employ DFT to estimate acidic/basic sites (e.g., quinoline nitrogen).
- UV-Vis : Simulate electronic transitions using TD-DFT with solvent corrections .
Q. How to design stability studies under varying experimental conditions?
- Methodological Answer : Conduct accelerated degradation studies:
- Thermal Stability : Heat samples (40–80°C) and monitor decomposition via HPLC.
- Photostability : Expose to UV light (300–400 nm) and track degradation products using LC-MS.
- pH Stability : Test in buffered solutions (pH 2–12) and quantify parent compound loss .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
